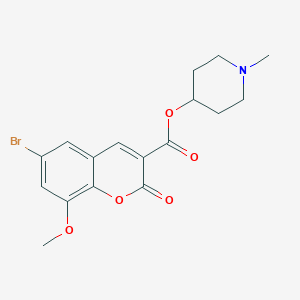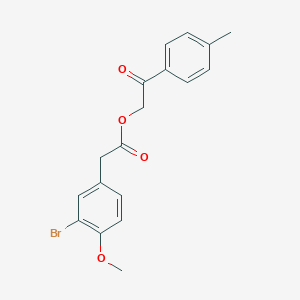
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as NCO-01, is a chemical compound with potential therapeutic applications. It belongs to the class of oxo-chromene derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer and inflammation. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also inhibits the activity of Akt, a serine/threonine kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer.
实验室实验的优点和局限性
One of the advantages of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for research purposes. It also exhibits potent anti-cancer and anti-inflammatory activities, which make it a promising candidate for further development as a therapeutic agent. However, the limitations of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate include its low solubility in water, which may affect its bioavailability and limit its use in vivo. Further studies are needed to address these limitations.
未来方向
There are several future directions for the research on 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to optimize its synthesis method to improve its yield and solubility. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a therapeutic agent. Further studies are also needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the combination of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.
合成方法
The synthesis of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 2-naphthylglycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to obtain 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
属性
产品名称 |
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
分子式 |
C22H12Br2O5 |
分子量 |
516.1 g/mol |
IUPAC 名称 |
(2-naphthalen-2-yl-2-oxoethyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H12Br2O5/c23-16-8-15-9-17(22(27)29-20(15)18(24)10-16)21(26)28-11-19(25)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H,11H2 |
InChI 键 |
SRVGNCPXVQYWDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)





![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





